molecular formula C25H23N3O3S B2819128 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid CAS No. 882216-80-0

3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid

Cat. No.: B2819128
CAS No.: 882216-80-0
M. Wt: 445.54
InChI Key: CAJZLKKHVFKGMV-UHFFFAOYSA-N
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Description

3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid is a complex organic compound that features a unique structure combining a pyrazole ring, a thiophene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the propanoic acid moiety: This final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-[benzyl({[1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-[benzyl({[1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid lies in its combination of a pyrazole ring with a thiophene ring, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-[benzyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-23(13-14-24(30)31)27(16-19-8-3-1-4-9-19)17-20-18-28(21-10-5-2-6-11-21)26-25(20)22-12-7-15-32-22/h1-12,15,18H,13-14,16-17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZLKKHVFKGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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